

"Remdesivir-13C6" certificate of analysis and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Remdesivir-13C6**

Cat. No.: **B15600315**

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Remdesivir-13C6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **Remdesivir-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of Remdesivir in complex biological matrices. This document outlines the available specifications, details common analytical methodologies, and illustrates the metabolic pathway of its unlabeled counterpart, Remdesivir.

Certificate of Analysis and Specifications

While a comprehensive Certificate of Analysis (CoA) for a specific batch of **Remdesivir-13C6** is proprietary to the manufacturer, the following tables summarize the typical product specifications available from various suppliers. These specifications are critical for ensuring the quality and reliability of experimental results.

Table 1: General Specifications for **Remdesivir-13C6**

Parameter	Specification
Synonyms	GS-5734-13C6, [U-Ring-13C6]-Remdesivir
Molecular Formula	$C_{21}^{13}C_6H_{35}N_6O_8P$
Molecular Weight	Approximately 608.53 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Table 2: Quality and Purity Specifications for **Remdesivir-13C6**

Parameter	Specification
Purity (by HPLC)	$\geq 98.0\%$
Isotopic Enrichment	$\geq 99\%$ for ^{13}C
Storage	Powder: $-20^{\circ}C$ for 3 years, $4^{\circ}C$ for 2 years. In solvent: $-80^{\circ}C$ for 6 months, $-20^{\circ}C$ for 1 month.

Experimental Protocols: Analytical Methodologies

The accurate quantification of Remdesivir and its metabolites relies on robust analytical methods. **Remdesivir-13C6** is an ideal internal standard for mass spectrometry-based assays due to its identical chemical properties to Remdesivir, with a distinct mass difference. The following are examples of analytical protocols adapted from published methods for the analysis of Remdesivir, which are directly applicable when using **Remdesivir-13C6** as an internal standard.

Quantification of Remdesivir in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

a. Sample Preparation: Protein Precipitation

- To 100 μ L of human plasma, add 300 μ L of acetonitrile containing the internal standard (**Remdesivir-13C6**) at a known concentration.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

b. Chromatographic Conditions (HPLC)

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

c. Mass Spectrometric Conditions (MS/MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Remdesivir: Precursor ion (m/z) 603.2 → Product ion (m/z) 402.1
 - **Remdesivir-13C6**: Precursor ion (m/z) 609.2 → Product ion (m/z) 408.1

- Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the **Remdesivir-13C6** substance.

a. Sample Preparation

- Accurately weigh and dissolve a sample of **Remdesivir-13C6** in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

b. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate Remdesivir from potential impurities (e.g., 10-90% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 248 nm.
- Column Temperature: 30°C.

c. Data Analysis

- The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mandatory Visualizations

Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form, GS-443902.[1][2] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1]

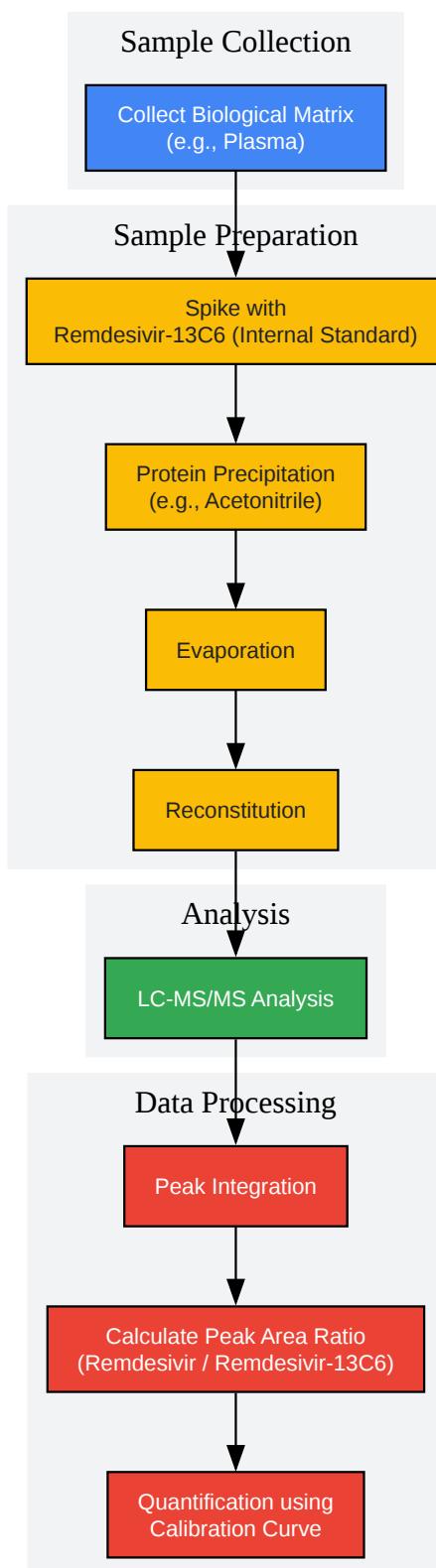


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Caption: Metabolic activation pathway of Remdesivir to its active triphosphate form.

Experimental Workflow for Quantification of Remdesivir using Remdesivir-13C6

The following diagram illustrates a typical workflow for a pharmacokinetic study using **Remdesivir-13C6** as an internal standard.



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Caption: Workflow for bioanalytical quantification of Remdesivir.

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References

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. ["Remdesivir-13C6" certificate of analysis and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600315#remdesivir-13c6-certificate-of-analysis-and-specifications]

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